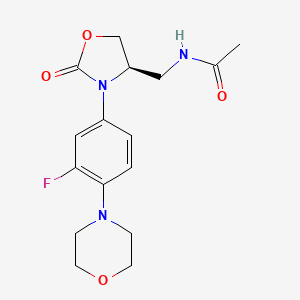

5-Oxazolidinone isomers

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Oxazolidinone isomers are a class of five-membered heterocyclic compounds containing both nitrogen and an oxygen atom in their structure. These isomers are distinguished by the position of the oxygen and nitrogen atoms within the ring, leading to different structural forms such as 2-oxazolidinone, 3-oxazolidinone, and 4-oxazolidinone . Among these, 2-oxazolidinone is the most extensively studied due to its significant applications in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxazolidinone isomers typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of amino alcohols with carbon dioxide, which forms the oxazolidinone ring . Another approach involves the use of isocyanates and amino alcohols under mild conditions to yield the desired oxazolidinone isomer .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as metal oxides can enhance the reaction efficiency and selectivity towards the desired isomer .

化学反应分析

Types of Reactions: 5-Oxazolidinone isomers undergo various chemical reactions, including:

Oxidation: Oxidation of oxazolidinones can lead to the formation of oxazolidinediones.

Reduction: Reduction reactions typically yield amino alcohols.

Substitution: Substitution reactions, especially at the nitrogen atom, can produce N-substituted oxazolidinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Oxazolidinediones.

Reduction: Amino alcohols.

Substitution: N-substituted oxazolidinones.

科学研究应用

5-Oxazolidinone isomers have a wide range of applications in scientific research:

作用机制

The mechanism of action of 5-oxazolidinone isomers, particularly in their role as antibiotics, involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial protein synthesis . This action effectively halts bacterial growth and replication .

相似化合物的比较

- Carbamates

- Thiocarbamates

- Ureas

- Amides

Comparison: 5-Oxazolidinone isomers are unique due to their five-membered ring structure, which imparts higher metabolic and chemical stability compared to non-cyclic carbamates . This structural feature also allows for the formation of hydrogen bonds with amino acid residues, enhancing their drug-like properties .

属性

分子式 |

C16H20FN3O4 |

|---|---|

分子量 |

337.35 g/mol |

IUPAC 名称 |

N-[[(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-4-yl]methyl]acetamide |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-24-16(22)20(13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1 |

InChI 键 |

IXKUVMUSTBVROV-CYBMUJFWSA-N |

手性 SMILES |

CC(=O)NC[C@@H]1COC(=O)N1C2=CC(=C(C=C2)N3CCOCC3)F |

规范 SMILES |

CC(=O)NCC1COC(=O)N1C2=CC(=C(C=C2)N3CCOCC3)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)

![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)

![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)

![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)

![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)